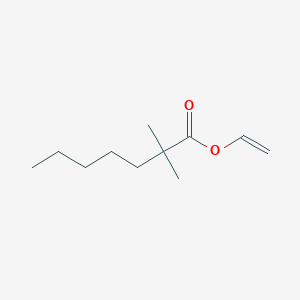
Vinylneononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinylneononanoate is a chemical compound with the molecular formula C11H20O2This compound is a mixture of isomers and is primarily used in various industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: Vinylneononanoate can be synthesized through the esterification of neononanoic acid with vinyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This method involves the use of large-scale reactors where neononanoic acid and vinyl alcohol are continuously fed into the system, and the product is continuously removed. This process ensures high efficiency and yield.
化学反応の分析
Types of Reactions: Vinylneononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms halogenated compounds.
科学的研究の応用
Vinylneononanoate has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for their therapeutic properties.
作用機序
The mechanism of action of vinylneononanoate involves its ability to undergo polymerization reactions, forming long-chain polymers that exhibit unique physical and chemical properties. These polymers can interact with various molecular targets, enhancing the material’s durability and resistance to environmental factors .
類似化合物との比較
- Vinyl neodecanoate
- Vinyl laurate
- Vinyl stearate
Comparison: Vinylneononanoate is unique due to its specific molecular structure, which imparts distinct properties such as higher reactivity and better performance in polymerization reactions compared to similar compounds like vinyl neodecanoate and vinyl laurate .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
ethenyl 2,2-dimethylheptanoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChIキー |
GFMSTQUPERDVHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)C(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)

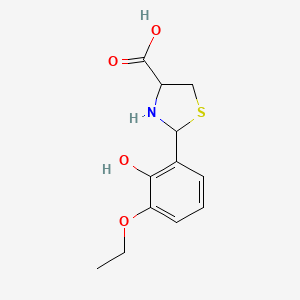
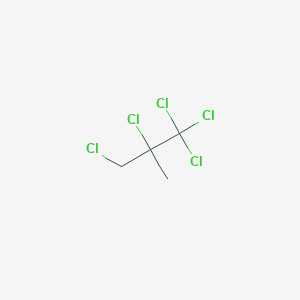
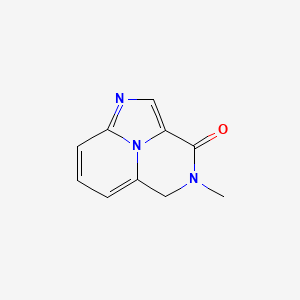
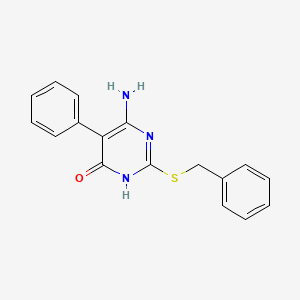
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
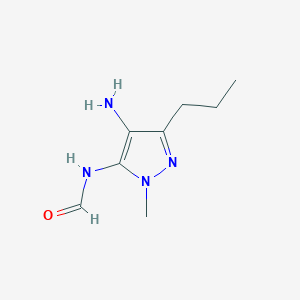
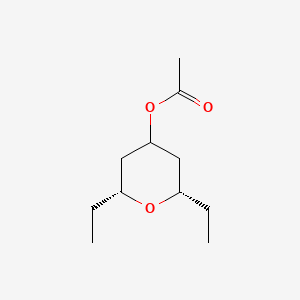
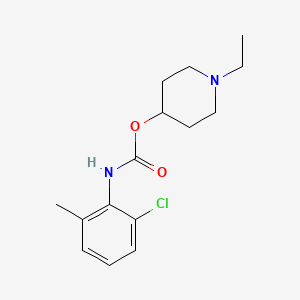
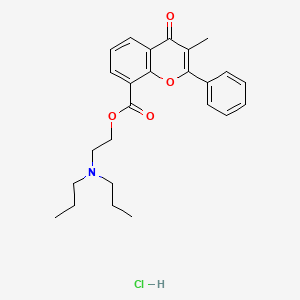
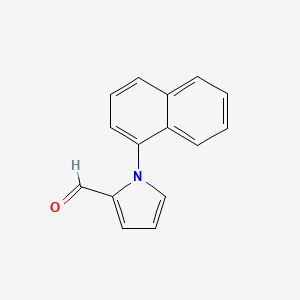
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
